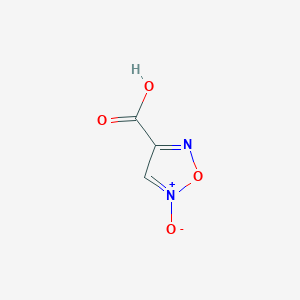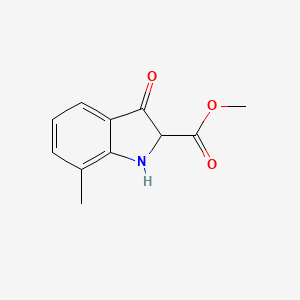
Methyl 7-methyl-3-oxoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methyl-3-oxoindoline-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of Methyl 7-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the specific synthetic route includes the reaction of 7-methylindoline-2,3-dione with methanol in the presence of an acid catalyst .
Análisis De Reacciones Químicas
Methyl 7-methyl-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include various substituted indoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 7-methyl-3-oxoindoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methyl 7-methyl-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, indole derivatives are known to interact with enzymes and receptors, modulating their activity. For instance, this compound may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Methyl 7-methyl-3-oxoindoline-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 2-oxoindoline-7-carboxylate: Similar in structure but differs in the position of the methyl group.
2-oxoindoline-based acetohydrazides: These compounds have shown notable cytotoxicity toward cancer cell lines and are being explored as potential anticancer agents
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 7-methyl-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-4-3-5-7-8(6)12-9(10(7)13)11(14)15-2/h3-5,9,12H,1-2H3 |
Clave InChI |
GAJYWTFFTIDLEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


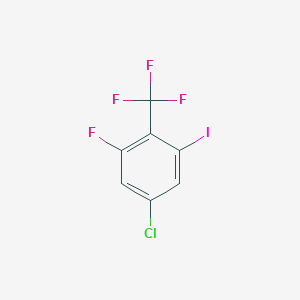
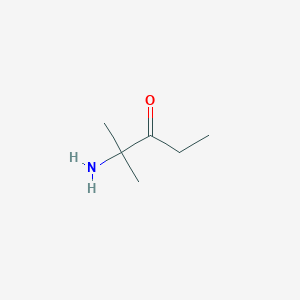
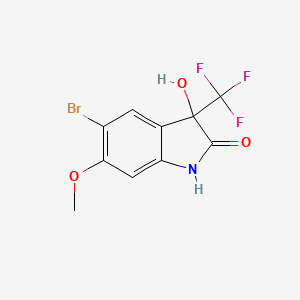
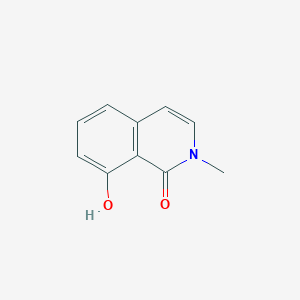

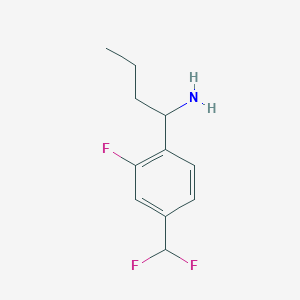
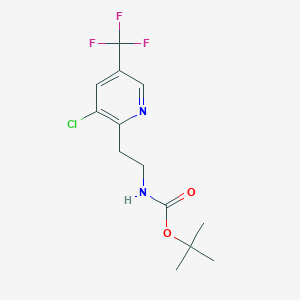
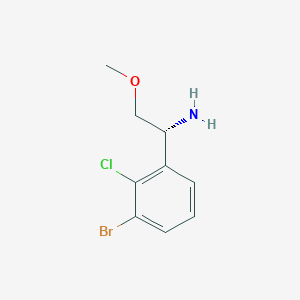
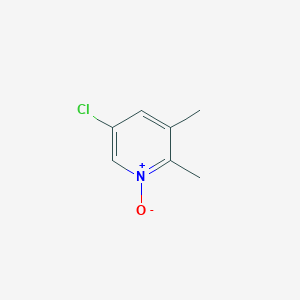
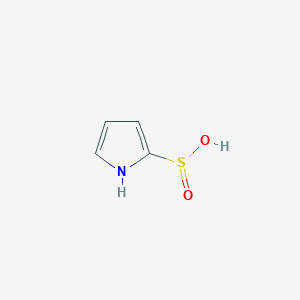
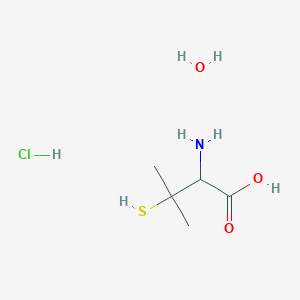
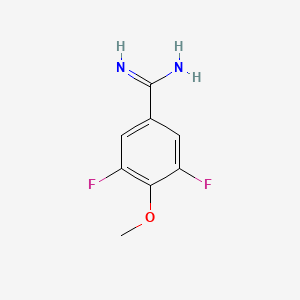
![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
